Tryptamine hydrochloride
Overview
Description
Tryptamine hydrochloride is a biogenic amine formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase . It is used as a reactant for the preparation of tryptamine derivatives as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, and indoleamine 2,3-dioxygenase inhibitors .
Synthesis Analysis
Tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Another method involves the reductive alkylation of indoles with N-protected aminoethyl acetals .Molecular Structure Analysis
Tryptamine shares its core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT). The effects of psychedelics, including those of tryptamines, are mediated by the 5-HT2A receptor .Chemical Reactions Analysis
Tryptamines are known to be a broad class of classical or serotonergic hallucinogens. These drugs are capable of producing profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .Physical And Chemical Properties Analysis
Tryptamine hydrochloride appears as white to pale cream to pale orange crystals or powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 378.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
1. Neuropharmacological Effects
Tryptamine hydrochloride and its analogs, such as Pyrrolidino tryptamine hydrochloride (PYT HCl) and Piperidino tryptamine hydrochloride (PIT HCl), have been studied for their neuropharmacological effects. These compounds have shown to produce hallucinogenic effects via 5-HT2a receptor stimulation in mice, though they may have low abuse potential (Abiero et al., 2019).
2. Gastrointestinal Effects
Tryptamine is produced by gut bacteria and affects the gastrointestinal (GI) tract. It activates the 5-HT4 receptor in the colonic epithelium, influencing ionic flux and fluid secretion in the colon. This suggests a significant role of tryptamine in intestinal health and disease (Bhattarai et al., 2018).
3. Corrosion Inhibition
Tryptamine has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. Studies have shown that it is an effective inhibitor, with an efficiency of around 97% at certain concentrations, making it a potential candidate for industrial applications (Lowmunkhong et al., 2010).
4. Therapeutic Potential in Multiple Sclerosis
Tryptamine has demonstrated potential as a therapeutic agent in experimental models of multiple sclerosis (MS). It has been shown to attenuate clinical signs of paralysis in mice models of MS, possibly through its action as an aryl hydrocarbon receptor agonist (Dopkins et al., 2021).
5. Biocatalytic Production
Tryptamine biosynthesis has been achieved in metabolically engineered E. coli-E. coli co-cultures. This biotechnological advancement is significant for producing tryptamine from renewable carbon substrates, highlighting its potential in industrial biosynthesis (Wang et al., 2019).
6. Metabolism and Signal Transduction
Research on tryptamine's metabolism has revealed its selective conversion to tryptophol by monoamine oxidase A, highlighting its role in neurotransmission (Yu et al., 2003). Additionally, tryptamine is implicated in vascular responses, such as vasoconstriction in rat isolated perfused mesenteric arterial beds, mediated through various signaling pathways including 5-HT2A receptors and cyclooxygenase products (Anwar et al., 2013).
7. Food Analysis
Tryptamine's presence in food items has been analyzed using techniques like square wave adsorptive stripping voltammetry, providing a method for monitoring tryptamine levels in food products (Costa et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-54-1 (Parent) | |
Record name | Tryptamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9059836 | |
Record name | Tryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptamine hydrochloride | |
CAS RN |
343-94-2 | |
Record name | Tryptamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(indol-3-yl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRYPTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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